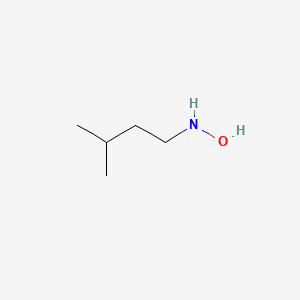
N-(3-methylbutyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-methylbutyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-methylbutylamine+hydroxylamine hydrochloride→this compound+NaCl+H2O
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated through extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(3-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It serves as a reagent in biochemical assays and studies involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
N-(3-methylbutyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-propylhydroxylamine
Uniqueness: this compound is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This makes it suitable for specific applications where other hydroxylamine derivatives may not be as effective.
Comparison with Similar Compounds
- N-methylhydroxylamine: A simpler derivative with a methyl group.
- N-ethylhydroxylamine: Contains an ethyl group, offering different reactivity.
- N-propylhydroxylamine: Features a propyl group, providing unique steric effects.
Properties
CAS No. |
500348-73-2 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
N-(3-methylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-4-6-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KSALNWGFDJHSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















